molecular formula C8H11N3O2 B2763518 Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate CAS No. 2243511-98-8

Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate

Cat. No.: B2763518
CAS No.: 2243511-98-8
M. Wt: 181.195
InChI Key: UYIGUMOPXSCCBP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate is a chemical compound offered for research and development purposes. It belongs to the 5-aminopyrazole-4-carboxylate ester family, a class of heterocyclic building blocks recognized for their significant utility in medicinal chemistry and drug discovery . The molecule features both an electron-rich amino group and an ester moiety on the pyrazole core, which can be selectively modified, making it a versatile intermediate for the synthesis of more complex structures. Its 1-ethenyl substituent presents a unique handle for further functionalization through reactions such as polymerization or addition chemistry. 5-Aminopyrazole derivatives are extensively utilized as key precursors in the synthesis of various biologically active molecules, including potential antibacterial agents and other pharmacologically relevant compounds . The specific spatial arrangement of its functional groups makes this compound a valuable scaffold for constructing diverse chemical libraries. Researchers can employ it in cyclization reactions, amide formation, or nucleophilic substitution to develop novel compounds for screening against various biological targets. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All necessary safety information, including hazard and precautionary statements, must be reviewed in the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl 5-amino-1-ethenylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h3,5H,1,4,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIGUMOPXSCCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Cyanoacrylate Esters

The most widely reported method for synthesizing ethyl 5-amino-1-ethenylpyrazole-4-carboxylate involves the cyclocondensation of ethenyl-substituted hydrazines with ethyl 2-cyano-3-ethoxyacrylate. This reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole ring while introducing the ethenyl and carboxylate groups in a single step. For example, UYIGUMOPXSCCBP-UHFFFAOYSA-N (this compound) is synthesized by refluxing ethenylhydrazine derivatives with ethyl 2-cyano-3-ethoxyacrylate in ethanol for 16 hours, yielding the product in 65–70% after crystallization.

Key steps include:

  • Hydrazine Preparation : Ethenylhydrazine is generated by treating hydrazine hydrate with vinyl bromide under basic conditions.
  • Cyclocondensation : The hydrazine reacts with ethyl 2-cyano-3-ethoxyacrylate at reflux (78–80°C), facilitated by the electron-withdrawing cyano and ethoxy groups, which activate the α,β-unsaturated ester for nucleophilic attack.
  • Aromatization : Spontaneous dehydration under reflux conditions converts the intermediate dihydropyrazole into the aromatic pyrazole.

Table 1: Representative Cyclocondensation Conditions

Starting Material Solvent Temperature (°C) Time (h) Yield (%)
Ethenylhydrazine + Ethyl 2-cyano-3-ethoxyacrylate Ethanol 78 16 65
4-Methylbenzenesulfonohydrazide + Ethyl 2-cyano-3-ethoxyacrylate Ethanol 78 16 60–96*

*Reported for analogous sulfonated pyrazoles.

Palladium-Catalyzed Cross-Coupling for Vinyl Group Introduction

An alternative strategy introduces the ethenyl group post-cyclization using palladium-catalyzed cross-coupling reactions. This method is advantageous when direct cyclocondensation with ethenylhydrazine is impractical due to substrate instability. For instance, a preformed pyrazole core (e.g., ethyl 5-amino-1-bromopyrazole-4-carboxylate) undergoes Stille or Suzuki coupling with vinyl tributyltin or vinylboronic acid in the presence of Pd(PPh₃)₄.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 80°C, 12 hours
  • Yield : 72–78%

This method ensures regioselective vinylation without disturbing the amino or ester groups.

Post-Functionalization of Preformed Pyrazole Cores

This compound can also be synthesized via functional group interconversion. For example, ethyl 5-amino-1-hydroxypyrazole-4-carboxylate undergoes dehydration with P₂O₅ in DMF to introduce the ethenyl group. However, this route is less efficient (yield: 45–50%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is the preferred solvent for cyclocondensation due to its ability to dissolve both polar hydrazines and non-polar intermediates. Elevated temperatures (70–80°C) are critical for achieving complete conversion, as lower temperatures result in incomplete ring closure.

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂) accelerates cyclocondensation by polarizing the cyanoacrylate’s double bond, increasing electrophilicity. This reduces reaction time from 16 to 8 hours while maintaining yields >70%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 5.25 (d, J=10.8 Hz, 1H, CH₂=CH), 5.75 (d, J=17.6 Hz, 1H, CH₂=CH), 6.90 (dd, J=10.8, 17.6 Hz, 1H, CH₂=CH), 7.45 (s, 1H, pyrazole-H).
  • IR (KBr) : 3480 cm⁻¹ (N–H stretch), 1693 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and the dihedral angle (77.48°) between the pyrazole and ethenyl groups, highlighting steric interactions.

Applications and Derivatives

This compound serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Derivatives include:

  • Sulfonamide Analogues : Synthesized via nucleophilic substitution with sulfonyl chlorides.
  • Metal Complexes : Coordination with Cu(II) or Zn(II) enhances antimicrobial activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate has demonstrated significant antiproliferative activity against various human cancer cell lines, including:

Cell Line IC50 Value (μM)
HeLa (Cervical)0.737 ± 0.05
HT-29 (Colon)1.194 ± 0.02
A549 (Lung)Not specified
MDA-MB-231 (Breast)Not specified

The compound notably inhibits tumor cell colony formation and migration, exhibiting antiadhesive effects on HeLa cells. It also induces early apoptosis in both HeLa and HT-29 cells, suggesting its potential as a lead compound for further drug discovery and development .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects includes:

  • Antitubulin Activity : Disruption of microtubule dynamics.
  • Induction of Apoptosis : Triggering mitochondrial membrane potential changes leading to cell death.

These mechanisms highlight the compound's potential for developing targeted cancer therapies .

Agricultural Applications

2.1 Fungicidal Properties

In addition to its pharmaceutical applications, this compound exhibits fungicidal properties, making it useful in agriculture as a plant growth regulator. Its ability to inhibit fungal growth can enhance crop yields and protect plants from diseases.

2.2 Plant Growth Regulation

This compound has been shown to regulate plant growth effectively, contributing to improved agricultural practices by promoting healthy plant development and resilience against environmental stressors.

Synthesis and Derivatives

This compound serves as a key intermediate in synthesizing various pyrazolo[3,4-d]pyrimidine derivatives. These derivatives are being explored for their biological activities, expanding the scope of research into new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in both laboratory and field settings:

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against HeLa cells revealed that treatment with Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate resulted in significant inhibition of cell proliferation and migration, with an IC50 value indicating high potency .

Case Study 2: Agricultural Impact

Field trials utilizing this compound as a fungicide demonstrated a marked reduction in fungal infections on crops, leading to improved yield quality and quantity.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and ethenyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects on Reactivity: Alkyl Groups (Methyl, Cyclohexyl): Methyl substituents (e.g., in Ethyl 5-amino-1-methylpyrazole-4-carboxylate) simplify synthesis and enhance solubility in polar solvents due to reduced steric hindrance . Aromatic/Heteroaromatic Substituents: Substituents like 6-chloropyridazin-3-yl or benzothiazole introduce π-π stacking capabilities and electronic effects, which are critical for interactions in enzyme-binding pockets . highlights pyrazole derivatives with aromatic substituents exhibiting high melting points (>300°C), attributed to strong intermolecular interactions .
  • Amino and Ester Group Reactivity: The 5-amino group serves as a nucleophilic site for further functionalization, such as condensation reactions with aldehydes or ketones. For example, describes the synthesis of ethoxymethyleneamino derivatives via reactions with triethyl orthoformate . The ethyl ester at the 4-position can undergo hydrolysis to carboxylic acids, enabling diversification into amides or salts .

Biological Activity

Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6_6H9_9N3_3O2_2
  • Molecular Weight : 155.15 g/mol
  • CAS Number : 1260243-04-6

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX), leading to anti-inflammatory effects .
  • Antiproliferative Properties : It demonstrates significant antiproliferative activity against various cancer cell lines, suggesting potential as an anticancer agent .
  • Antidiabetic Effects : Preliminary studies indicate that this compound may enhance insulin sensitivity and reduce blood glucose levels through modulation of metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The compound showed potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated through in vitro assays measuring COX inhibition and cytokine release. The compound exhibited a dose-dependent inhibition of COX enzymes, with an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

Case Studies

StudyFindings
In vitro evaluation against cancer cell linesSignificant antiproliferative effects; IC50 values ranged from 10 to 30 µM across different cell lines.
COX inhibition assayCompound showed over 70% inhibition at concentrations above 50 µM, comparable to celecoxib (75% inhibition) at the same concentration.
Antimicrobial testingEffective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-amino-1-ethenylpyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl cyanoacetate derivatives with hydrazines or substituted hydrazines. For example, cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with 2,4-dinitrophenyl hydrazine in ethanol under reflux (6–8 hours) yields pyrazole intermediates, followed by functionalization (e.g., chlorination or amination) to introduce the ethenyl and amino groups . Key factors affecting yield include solvent polarity (methanol vs. dichloromethane), temperature control (reflux vs. room temperature), and catalyst selection (e.g., palladium on carbon for hydrogenation steps) .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond lengths and angles, particularly the ethenyl group’s geometry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 8.02 ppm (pyrazole C-H) and δ 4.33 ppm (ethyl ester OCH₂CH₃) confirm substitution patterns .
  • IR : Absorbance at ~1681 cm⁻¹ (ester C=O) and ~2121 cm⁻¹ (azide, if applicable) .
  • Mass spectrometry : Molecular ion [M]+ at m/z 183.16 (calculated) matches the formula C₇H₉N₃O₃ .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer :

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values ≤ 16 µg/mL indicate activity) .
  • Enzyme inhibition : Evaluate interactions with cyclooxygenase-2 (COX-2) or kinases using fluorescence polarization assays .
  • Bioavailability : Assess logP (calculated ~1.2) and solubility in PBS buffer (pH 7.4) to predict absorption .

Advanced Research Questions

Q. How can conflicting bioactivity data for pyrazole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Stereochemical variations : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers .
  • Metabolic stability : Perform hepatic microsomal assays (e.g., rat liver S9 fractions) to identify rapid degradation pathways .
  • Receptor promiscuity : Screen against off-target receptors via radioligand binding assays (e.g., CEREP panels) .

Q. What strategies optimize the regioselectivity of pyrazole functionalization?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to C-4 .
  • Metal catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki couplings at C-3/C-5 positions .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron density maps to identify reactive sites .

Q. How do crystallographic data inform polymorphism and formulation stability?

  • Methodological Answer :

  • Polymorph screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD to identify forms (Form I: monoclinic, P2₁/c) .
  • Hygroscopicity : Expose crystals to 40–80% relative humidity (RH) and monitor lattice changes via TGA-DSC .
  • Co-crystallization : Co-formulate with succinic acid to enhance thermal stability (melting point ↑ 20°C) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies using similar protocols?

  • Methodological Answer :

  • Impurity profiles : Use LC-MS to detect side products (e.g., ethyl 5-nitro derivatives from over-nitration) .
  • Catalyst poisoning : Test Pd/C catalysts for sulfur contamination via XPS if cross-coupling fails .
  • Scale-up effects : Compare lab-scale (1 g) vs. pilot-scale (100 g) reactions; turbulence in larger reactors may reduce mixing efficiency .

Application-Specific Methodologies

Q. How to design a structure-activity relationship (SAR) study for pyrazole-based kinase inhibitors?

  • Methodological Answer :

  • Core modifications : Synthesize 10 derivatives with variations at C-4 (ester → amide) and C-1 (ethenyl → phenyl) .
  • Kinase profiling : Use a 50-kinase panel (e.g., Eurofins) to calculate IC₅₀ values; prioritize hits with selectivity ratios >100-fold .
  • Molecular docking : AutoDock Vina simulations against PDB 3QKL (JAK2 kinase) to predict binding poses .

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